molecular formula C7H10N2O B13036924 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine

Cat. No.: B13036924
M. Wt: 138.17 g/mol
InChI Key: ZRHPLOHEKQVIJM-UHFFFAOYSA-N
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Description

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine (CAS 2060587-56-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused imidazo-oxazine scaffold serves as a versatile building block for the synthesis of more complex molecules. Its structure is characterized by a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . Compounds based on this and related dihydro-imidazoxazine structures are frequently investigated as key intermediates in the development of potential therapeutic agents . Research into similar imidazo-oxazine derivatives has shown they can be engineered to interact with specific enzymatic targets; for instance, certain spiro-imidazo compounds have been developed and patented as aldosterone synthase inhibitors, indicating the potential relevance of this chemical class in treating conditions like hypertension and heart failure . The structural features of the imidazole ring, which is part of this compound, allow for various binding interactions with biological targets, making it a valuable scaffold for creating biologically active substances . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for further chemical synthesis. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-methyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

InChI

InChI=1S/C7H10N2O/c1-6-3-9-5-8-2-7(9)4-10-6/h2,5-6H,3-4H2,1H3

InChI Key

ZRHPLOHEKQVIJM-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=NC=C2CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between an imidazole derivative and an oxazine precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes .

Comparison with Similar Compounds

Key Insights :

  • Halogenated derivatives (e.g., bromo or chloro) exhibit higher reactivity in medicinal chemistry applications, such as targeting cysteine residues in enzymes .

Octahydro vs. Dihydro Oxazine Variants

Compound Type Saturation Level Example Compound Pharmacological Profile Reference
Octahydro pyrido[2,1-c][1,4]oxazines Fully saturated 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine CNS depressant; reduced locomotor activity in mice
Dihydro imidazo-oxazines Partially saturated 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine Potential for metabolic stability; tunable redox properties

Key Insights :

  • Fully saturated octahydro systems (e.g., pyrido-oxazines) exhibit stronger CNS effects due to improved blood-brain barrier penetration .
  • Dihydro variants like the target compound balance rigidity and flexibility, enabling selective interactions with biological targets without excessive CNS side effects .

Fused Heterocyclic Systems

Compound Class Core Structure Bioactivity Highlight Reference
Benzo[b][1,4]oxazines Benzene fused to oxazine Hypoxia-targeting (HIF-1α inhibition)
Imidazo[4,5-g]quinazolines Imidazole fused to quinazoline Anticancer; kinase inhibition
Pyridazino[4’,5’,5,6][1,4]oxazines Pyridazine fused to oxazine Multidrug resistance (MDR) reversal

Key Insights :

  • The imidazo-oxazine fusion in the target compound combines the electron-rich imidazole ring with the oxazine’s conformational flexibility, enabling dual mechanisms (e.g., enzyme inhibition and DNA intercalation) .
  • Benzo-fused oxazines show hypoxia-selective cytotoxicity, while pyridazino-oxazines address drug resistance, highlighting scaffold-dependent therapeutic applications .

Pharmacological and Pharmacokinetic Profiles

  • Anticancer Potential: Unlike benzo[b][1,4]oxazines (e.g., hypoxia-targeting derivatives ), the methyl group in 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine may reduce redox-mediated toxicity while retaining DNA-binding affinity .
  • CNS Effects: Compared to octahydropyrido-oxazines, the dihydro structure likely minimizes nonspecific CNS depression, making it safer for non-neurological indications .
  • Metabolic Stability : The methyl group may slow oxidative metabolism, extending half-life relative to ester or halogenated analogs .

Biological Activity

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The molecular formula for 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is C6H8N2OC_6H_8N_2O. Its structural representation can be depicted as follows:

  • Molecular Structure :
    • SMILES : C1COCC2=CN=CN21
    • InChI : InChI=1S/C6H8N2O/c1-2-9-4-6-3-7-5-8(1)6/h3,5H,1-2,4H2

Biological Activity Overview

Research indicates that 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine exhibits several biological activities including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of imidazo[5,1-C][1,4]oxazine derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have shown MIC values ranging from 16 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEnterococcus faecalis16

Antifungal Activity

The compound has also demonstrated antifungal properties. In a comparative study:

  • Efficacy : The compound showed significant activity against Candida albicans and other fungal strains with MIC values as low as 8 µg/mL .
CompoundFungal StrainMIC (µg/mL)
Compound ACandida albicans8
Compound BCandida glabrata16

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of imidazo[5,1-C][1,4]oxazine. The results indicated that modifications in the aromatic substituents significantly influenced the antibacterial and antifungal activities. Compounds with electron-donating groups exhibited enhanced potency against both bacterial and fungal strains .

Study 2: Structure-Activity Relationship (SAR)

The SAR analysis highlighted that the introduction of specific functional groups at various positions on the imidazo[5,1-C][1,4]oxazine scaffold could optimize its biological activity. For example:

  • Compounds with methoxy or chloro substitutions showed increased activity against resistant strains of bacteria and fungi .

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